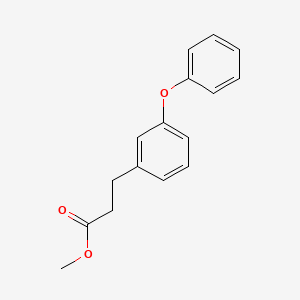![molecular formula C20H22Cl2INO2 B8482434 tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate](/img/structure/B8482434.png)
tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes dichlorophenyl, iodophenyl, and carbamate functional groups. Its unique chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Dichlorophenyl Ethyl Intermediate: This step involves the alkylation of 2,6-dichlorophenyl with ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Iodophenyl Group: The intermediate is then subjected to a halogen exchange reaction using sodium iodide in acetone to introduce the iodine atom.
Carbamate Formation: The final step involves the reaction of the iodophenyl intermediate with tert-butyl chloroformate and a suitable amine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate or primary amines in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and polymers.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate: can be compared with similar compounds such as:
[2-(2,6-Dichloro-phenyl)-ethyl]-(3-bromo-benzyl)-carbamic acid tert-butyl ester: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
[2-(2,6-Dichloro-phenyl)-ethyl]-(3-chloro-benzyl)-carbamic acid tert-butyl ester: Contains a chlorine atom, which may affect its chemical stability and interaction with biological targets.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H22Cl2INO2 |
|---|---|
Molekulargewicht |
506.2 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate |
InChI |
InChI=1S/C20H22Cl2INO2/c1-20(2,3)26-19(25)24(13-14-6-4-7-15(23)12-14)11-10-16-17(21)8-5-9-18(16)22/h4-9,12H,10-11,13H2,1-3H3 |
InChI-Schlüssel |
WAZZSNRJUIYQRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCC1=C(C=CC=C1Cl)Cl)CC2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopropyl]pyridin-3-yl]boronic acid](/img/structure/B8482358.png)


![6-(4-Fluoro-phenyl)-imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B8482385.png)
![1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE](/img/structure/B8482388.png)



![3-Bromofuro[2,3-c]pyridine-5-carbaldehyde](/img/structure/B8482427.png)
![8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8482442.png)



